3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

BenchChem offers high-quality 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFRMWINXCOADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646062 | |

| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-06-7 | |

| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS 898757-06-7

An In-Depth Technical Guide to 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS 898757-06-7)

Executive Summary

This document provides a comprehensive technical overview of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a specialized chemical intermediate. We will explore its molecular structure, physicochemical properties, a robust synthetic pathway grounded in established organic chemistry principles, and its potential applications in research and development. The core of this analysis focuses on the compound's identity as a multi-functional building block, featuring a dichlorinated aromatic ketone and a protected terminal aldehyde. This unique combination of functionalities offers significant strategic value in complex, multi-step synthetic campaigns, particularly within the realms of pharmaceutical and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.

Part 1: Molecular Structure & Physicochemical Properties

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an aromatic ketone derivative.[1] Its structure is defined by three key motifs:

-

A Valerophenone Core : A five-carbon pentanoyl chain attached to a phenyl ring, forming a ketone.[2]

-

Dichlorinated Aromatic Ring : Two chlorine atoms are substituted at the 3' and 4' positions of the phenyl ring. This halogenation significantly influences the electronic properties of the ring and provides potential sites for further modification.

-

A Protected Aldehyde : The terminal end of the valerophenone chain is functionalized with a 5,5-dimethyl-1,3-dioxane group. This cyclic acetal serves as a robust protecting group for a latent aldehyde functionality.[3][4] The use of 1,3-dioxanes is a standard and reliable method for protecting carbonyls, as they are stable in neutral, basic, oxidative, and reductive conditions, yet can be selectively removed under acidic conditions.[3][4][5]

Compound Identification

| Identifier | Value |

| CAS Number | 898757-06-7[6][7] |

| IUPAC Name | 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one[6] |

| Molecular Formula | C₁₇H₂₂Cl₂O₃[6][7] |

| Molecular Weight | 345.26 g/mol [6][7] |

| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C[6] |

Computed Physicochemical Data

The following properties have been computationally derived and provide valuable insight for experimental design.

| Property | Value | Source |

| XLogP3 | 4.7 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 6 | PubChem[6] |

| Exact Mass | 344.0946 g/mol | PubChem[6] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this molecule is a strategic, multi-step process that leverages fundamental reactions in organic chemistry. The most logical approach involves the protection of a bifunctional starting material, followed by a classic Friedel-Crafts acylation to construct the aromatic ketone.[8][9][10]

Proposed Synthetic Pathway

The synthesis can be logically divided into three primary stages:

-

Protection : Selective protection of the aldehyde in a precursor molecule.

-

Acyl Chloride Formation : Activation of the carboxylic acid for the subsequent C-C bond formation.

-

Friedel-Crafts Acylation : Coupling of the side chain with the dichlorinated aromatic ring.

Causality and Experimental Choices

-

Choice of Protecting Group : The aldehyde on the 6-oxohexanoic acid precursor is significantly more reactive than the carboxylic acid. It would interfere with the subsequent Friedel-Crafts reaction, which is incompatible with free aldehydes. The 5,5-dimethyl-1,3-dioxane is chosen for its high stability under the neutral or slightly acidic conditions required for acyl chloride formation and the strongly acidic Lewis acid conditions of the acylation.[3][4] The gem-dimethyl group further enhances stability.

-

Friedel-Crafts Acylation : This is the premier method for synthesizing aromatic ketones.[11][12] The reaction of an acyl chloride with an arene in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[9][10] The product is a ketone, which is deactivating towards further substitution, thus preventing polyacylation—a common issue in Friedel-Crafts alkylations.[10]

Detailed Experimental Protocol

Step 1: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoic Acid (Intermediate 1)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 6-oxohexanoic acid (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add toluene to the flask to a concentration of approximately 0.5 M.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl Chloride (Intermediate 2)

-

Dissolve the dried Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step 3: Friedel-Crafts Acylation to Yield the Final Product

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0°C.

-

Add a solution of Intermediate 2 (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.

-

Add 1,2-dichlorobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

Part 3: Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The following table outlines the expected analytical data.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: 3H multiplet/doublet system between δ 7.5-8.0 ppm. Acetal Proton: 1H triplet (CH) around δ 4.5 ppm. Dioxane Protons: 4H multiplet (CH₂) around δ 3.5-3.8 ppm. α-Keto Protons: 2H triplet (-CH₂CO) around δ 2.9-3.1 ppm. Aliphatic Chain: ~6H multiplet (-CH₂-) between δ 1.4-1.9 ppm. Dioxane Methyls: 6H singlet (gem-dimethyl) around δ 0.9-1.1 ppm. |

| ¹³C NMR | Ketone Carbonyl: δ ~195-200 ppm. Aromatic Carbons: Multiple signals between δ 125-140 ppm. Acetal Carbon: δ ~100-105 ppm. Dioxane Carbons: Signals around δ 70-80 ppm (quaternary) and δ 30 ppm (CH₂). Aliphatic Carbons: Multiple signals in the δ 20-40 ppm range. |

| FT-IR (cm⁻¹) | C=O Stretch (Ketone): Strong absorbance at ~1685-1695 cm⁻¹. C-O Stretch (Acetal): Strong absorbances at ~1100-1200 cm⁻¹. C-Cl Stretch: Absorbances in the fingerprint region ~600-800 cm⁻¹. C-H Stretch (sp³): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1470-1600 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (344 g/mol ) showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio). Key Fragments: Fragments corresponding to the acylium ion, loss of the dioxane side chain, and McLafferty rearrangement products. |

Part 4: Chemical Reactivity and Potential Applications

The true value of this compound lies in its capacity as a versatile intermediate. The presence of three distinct functional zones—the ketone, the dichlorophenyl ring, and the protected aldehyde—allows for selective and orthogonal chemical transformations.

Key Transformations

-

Deprotection of the Dioxane : Mild acidic hydrolysis will selectively cleave the acetal, unmasking the terminal aldehyde.[3] This yields a 1,6-keto-aldehyde, a powerful precursor for synthesizing heterocyclic systems like pyridines or for reductive amination to introduce nitrogen-containing moieties.

-

Reduction of the Ketone : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the dioxane and aromatic chlorides intact.[13] This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Modification of the Aromatic Ring : The chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new aryl, alkyl, or amino groups. This pathway is critical for building molecular complexity in medicinal chemistry programs.

Applications in Drug Development and Research

Given its structure, this compound is not an end-product but a valuable scaffold. Its primary application is as an intermediate in the synthesis of more complex target molecules. For example, the unmasked keto-aldehyde could be a key intermediate in the synthesis of novel enzyme inhibitors, where the two carbonyl groups can interact with active site residues. The dichlorophenyl group is a common feature in many bioactive molecules, contributing to binding affinity through hydrophobic and halogen-bonding interactions.[14]

Conclusion

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a well-designed synthetic intermediate whose structure is optimized for versatility and control in multi-step synthesis. The strategic use of a robust dioxane protecting group allows for the isolation and selective reaction of the aromatic ketone functionality. Subsequent deprotection reveals a second reactive carbonyl group, opening pathways for the construction of complex molecular architectures. This guide has outlined its properties, a reliable synthetic protocol, and its potential transformations, establishing it as a valuable tool for chemists in the pharmaceutical and fine chemical industries.

References

- BenchChem. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety.

- Safrole.

- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Houben-Weyl, Vol. E 14a/2.

- ChemicalBook. Valerophenone synthesis.

- Smolecule. 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- EvitaChem. Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- PMC, NIH. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.

- PubChem, NIH. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- EvitaChem. Buy Valerophenone (EVT-298774) | 1009-14-9.

- Google Patents. US3305562A - Process for making alpha-pyrrolidino-valerophenones.

- Wikipedia. Valerophenone.

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

- Master Organic Chemistry.

- Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.

- Sigma-Aldrich.

- Organic Chemistry Portal.

- Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the....

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- ChemicalBook. 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE.

Sources

- 1. Valerophenone - Wikipedia [en.wikipedia.org]

- 2. safrole.com [safrole.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | C17H22Cl2O3 | CID 24727965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE | 898757-06-7 [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buy 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (EVT-1613529) | 898757-26-1 [evitachem.com]

- 14. Buy 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | 898756-90-6 [smolecule.com]

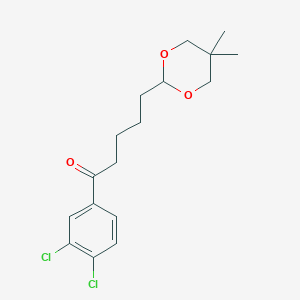

1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one structure

An In-Depth Technical Guide to 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one. The document details its core structural features, outlines a validated retrosynthetic analysis, and presents detailed experimental protocols for its synthesis and purification. Furthermore, a thorough analytical characterization using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is discussed. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering expert insights into the causality behind the chosen methodologies and the interpretation of analytical data.

Molecular Overview and Structural Elucidation

The target molecule is a complex organic structure featuring an aromatic ketone functional group and a protected aldehyde, making it a potentially valuable intermediate in multi-step organic synthesis.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Property | Value |

| IUPAC Name | 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one[1] |

| CAS Number | 898757-06-7[1] |

| Molecular Formula | C₁₇H₂₂Cl₂O₃[1] |

| Molecular Weight | 345.3 g/mol [1] |

| SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C[1] |

| InChI Key | TZFRMWINXCOADB-UHFFFAOYSA-N[1] |

Core Structural Features

The molecule can be deconstructed into three primary domains:

-

3,4-Dichlorophenyl Group: An aromatic ring substituted with two chlorine atoms. This moiety is a common feature in many pharmaceutical compounds and agrochemicals due to its electronic properties and metabolic stability.

-

Pentan-1-one Linker: A five-carbon aliphatic chain containing a ketone functional group. The carbonyl group is conjugated with the aromatic ring, influencing its reactivity and spectroscopic properties.

-

5,5-Dimethyl-1,3-dioxane Acetal: This heterocyclic system serves as a protecting group for a terminal aldehyde. The use of neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form this acetal provides high stability under basic and nucleophilic conditions, a critical consideration for synthetic planning.[2][3]

Caption: 2D Structure of the target molecule.

Retrosynthetic Analysis and Synthesis Strategy

The Synthetic Challenge

The synthesis of this molecule requires a robust strategy that reconciles the electrophilic nature of the Friedel-Crafts acylation with the presence of a reactive aldehyde. A direct acylation using a precursor containing an unprotected aldehyde would likely fail due to polymerization or side reactions under the strong Lewis acidic conditions. Therefore, a protecting group strategy is mandatory.[4][5]

Proposed Retrosynthetic Pathway

The most logical approach involves a Friedel-Crafts acylation as the key C-C bond-forming step. The disconnection occurs at the bond between the aromatic ring and the ketone carbonyl.

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on two key transformations:

-

Protection: The aldehyde of a suitable starting material is first protected as a stable 5,5-dimethyl-1,3-dioxane acetal.

-

Acylation: The resulting protected acyl chloride is then used to acylate 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.[6][7]

Key Reactions and Mechanistic Considerations

The formation of the cyclic acetal is an acid-catalyzed equilibrium reaction between an aldehyde and a diol.[8]

-

Causality of Reagent Choice: Neopentyl glycol is selected because the resulting six-membered dioxane ring, featuring gem-dimethyl substituents, is sterically hindered and conformationally locked, granting it exceptional stability to a wide range of reaction conditions, especially strong bases and nucleophiles. The reaction is driven to completion by removing water, typically using a Dean-Stark apparatus.

This reaction is a classic example of electrophilic aromatic substitution.[9]

-

Mechanism: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[7] The π-system of the 1,2-dichlorobenzene ring then attacks this electrophile. The chlorine substituents are deactivating but ortho-, para-directing. Acylation is expected to occur primarily at the position para to the C-1 chlorine, which is the least sterically hindered and electronically favored position. A subsequent deprotonation by the AlCl₄⁻ complex regenerates the aromatic ring and the catalyst.[6][9]

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride

-

Step A: Acetal Formation.

-

To a solution of 5-oxopentanoic acid (1.0 eq) in toluene (approx. 0.5 M), add neopentyl glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid, which can often be used without further purification.

-

-

Step B: Acyl Chloride Formation.

-

Suspend the carboxylic acid from Step A (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

-

Protocol 2: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry 1,2-dichloroethane as the solvent.

-

Addition of Reactants: Cool the suspension to 0 °C. Add 1,2-dichlorobenzene (3.0 eq, acting as both reactant and solvent) dropwise.

-

Slowly add a solution of the crude acyl chloride from Protocol 1 (1.0 eq) in dry 1,2-dichloroethane, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Workflow

Caption: Post-synthesis purification workflow.

Protocol 3: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the final purity of the synthesized compound.[10][11][12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Procedure:

-

Prepare a stock solution of the purified product in acetonitrile (~1 mg/mL).

-

Inject 10 µL onto the column.

-

Analyze the resulting chromatogram for peak purity. The area percentage of the main peak corresponds to the purity of the compound.

-

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[13][14]

-

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~7.95 d 1H Ar-H Proton ortho to C=O, deshielded ~7.65 dd 1H Ar-H Aromatic proton ~7.50 d 1H Ar-H Aromatic proton ~4.50 t 1H O-CH-O Acetal proton ~3.60 d 2H O-CH₂-C Axial protons on dioxane ring ~3.45 d 2H O-CH₂-C Equatorial protons on dioxane ring ~2.95 t 2H -CH₂-C=O Protons α to ketone, deshielded ~1.80-1.60 m 4H -CH₂-CH₂- Methylene protons on the chain ~1.25 s 3H -C(CH₃)₂ Axial methyl on dioxane ring | ~0.75 | s | 3H | -C(CH₃)₂ | Equatorial methyl on dioxane ring |

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale ~198.5 C=O Aromatic ketone carbonyl carbon[15][16] ~138.0 Ar-C Quaternary aromatic carbon ~132.5 Ar-C Quaternary aromatic carbon ~131.0 Ar-CH Aromatic methine carbon ~130.5 Ar-CH Aromatic methine carbon ~127.0 Ar-CH Aromatic methine carbon ~101.5 O-CH-O Acetal carbon ~77.0 O-CH₂-C Dioxane methylene carbons ~38.0 -CH₂-C=O Carbon α to ketone ~34.0 -CH₂- Aliphatic chain carbon ~30.0 -C(CH₃)₂ Quaternary carbon of dioxane ~22.5 -CH₂- Aliphatic chain carbon | ~22.0, ~21.5 | -CH₃ | Diastereotopic methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis.[17]

-

Expected Molecular Ion (M⁺): m/z = 344/346/348, corresponding to the isotopic pattern of two chlorine atoms.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage at the C-C bond adjacent to the carbonyl group.

Caption: Primary MS fragmentation pathway.

The base peak in the spectrum is likely to be the dichlorobenzoyl cation at m/z 173/175.[18][19] This characteristic fragmentation provides strong evidence for the aromatic ketone portion of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (aromatic ketone)[14] |

| ~1590, 1550 | Medium | C=C stretch (aromatic ring) |

| ~1150-1050 | Strong | C-O stretch (acetal) |

| ~830 | Strong | C-Cl stretch |

Potential Applications and Future Directions

1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one is not an end-product but a versatile synthetic intermediate.

-

Drug Discovery: The 3,4-dichlorophenyl motif is present in numerous bioactive molecules. The protected aldehyde functionality allows for further elaboration of the side chain. Deprotection under acidic conditions would reveal the aldehyde, which can then undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to build more complex molecular architectures.[20][21]

-

Materials Science: The rigid aromatic core and flexible aliphatic chain could be precursors for novel liquid crystals or polymers after further functionalization.[22]

Conclusion

This guide has systematically detailed the structure, synthesis, and characterization of 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one. The presented synthetic strategy, centered on a protecting group and Friedel-Crafts acylation, is robust and logical. The comprehensive analytical data, including predicted NMR, MS, and IR spectra, provide a validated framework for the unambiguous identification and quality control of this compound. As a versatile chemical building block, this molecule holds potential for further exploration in medicinal chemistry and materials science.

References

- JoVE. (2024).

- ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.

- Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide.

- N/A. (n.d.).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Ashenhurst, J. (2018). EAS Reactions (3)

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

- RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride.

- PubMed. (2008).

- Khan Academy. (n.d.).

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

- Chemistry Stack Exchange. (2019). Can we use HPLC to purify an organic reaction product?.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones.

- JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.

- Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.

- SynArchive. (2024). Protection of Aldehyde, Ketone by Acetal.

- PubChem. (n.d.). 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- NCERT. (n.d.). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids.

- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.

- EMU Physics Department. (2023).

- ResearchGate. (2025). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction.

- ResearchGate. (2019).

- OpenOChem Learn. (n.d.). Ketones.

- Oregon State University. (2020). CH 336: Ketone Spectroscopy.

- SciELO. (n.d.).

- PubChem. (n.d.). 1-(3,4-Dichlorophenyl)pentan-1-one.

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

- Modgraph. (n.d.). H chemical shifts in NMR: Part 19.

- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.

- Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry.

- ChemicalBook. (2020).

- The Chemical Company. (n.d.). Neopentyl Glycol.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- CymitQuimica. (n.d.). CAS 898755-48-1: 5-(5,5-Dimethyl-1,3-dioxan-2-yl).

Sources

- 1. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | C17H22Cl2O3 | CID 24727965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]

- 3. thechemco.com [thechemco.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. reddit.com [reddit.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 11. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. fiveable.me [fiveable.me]

- 17. whitman.edu [whitman.edu]

- 18. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 21. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. CAS 898755-48-1: 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pen… [cymitquimica.com]

Spectroscopic Elucidation of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural confirmation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a complex organic molecule featuring a dichlorinated aromatic ring, a ketone functional group, and a protected aldehyde in the form of a cyclic acetal (dioxane). The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure with high fidelity. This guide will detail the predicted spectroscopic data for this compound and provide a thorough interpretation, offering a blueprint for the analysis of similar chemical entities.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the interpretation of spectroscopic data. The structure of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure and atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 10-20 mg sample of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is run to obtain a spectrum with single lines for each carbon. A DEPT-135 experiment is also performed to differentiate between CH, CH2, and CH3 groups.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-2' |

| 7.80 | dd | 1H | H-6' |

| 7.55 | d | 1H | H-5' |

| 4.50 | t | 1H | H-12 |

| 3.65 | d | 2H | H-13a, H-14a |

| 3.50 | d | 2H | H-13b, H-14b |

| 2.95 | t | 2H | H-8 |

| 1.75 | m | 2H | H-9 |

| 1.65 | m | 2H | H-10 |

| 1.40 | m | 2H | H-11 |

| 1.20 | s | 3H | H-17 |

| 0.75 | s | 3H | H-16 |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features that confirm the structure of the molecule. The aromatic region (7.5-8.1 ppm) is expected to show three distinct signals corresponding to the three protons on the dichlorinated phenyl ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atoms and the carbonyl group. The proton at the 2' position (H-2') is anticipated to be a doublet, coupled to H-6'. H-6' should appear as a doublet of doublets, coupled to both H-2' and H-5'. H-5' is expected to be a doublet, coupled to H-6'.

The acetal proton (H-12) is predicted to be a triplet around 4.50 ppm, coupled to the adjacent methylene group (H-11). The diastereotopic protons of the dioxane ring (H-13 and H-14) are expected to appear as two distinct sets of doublets due to their different spatial environments. The two methyl groups on the dioxane ring (H-16 and H-17) are magnetically non-equivalent and should appear as two sharp singlets.

The aliphatic chain protons (H-8 to H-11) will resonate in the upfield region of the spectrum. The methylene group adjacent to the carbonyl (H-8) is expected to be the most downfield of the aliphatic protons, appearing as a triplet. The remaining methylene groups (H-9, H-10, and H-11) will show complex multiplets due to overlapping signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 198.5 | - | C-7 (C=O) |

| 138.0 | - | C-1' |

| 133.0 | - | C-4' |

| 131.5 | CH | C-5' |

| 130.5 | - | C-3' |

| 129.0 | CH | C-6' |

| 127.0 | CH | C-2' |

| 102.0 | CH | C-12 |

| 77.0 | CH2 | C-13, C-14 |

| 38.0 | CH2 | C-8 |

| 35.0 | CH2 | C-11 |

| 30.0 | - | C-15 |

| 24.0 | CH2 | C-9 |

| 23.0 | CH3 | C-17 |

| 22.5 | CH2 | C-10 |

| 21.8 | CH3 | C-16 |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 16 distinct signals, corresponding to the 17 carbon atoms in the molecule, with the two carbons of the dioxane ring (C-13 and C-14) being chemically equivalent. The most downfield signal, at approximately 198.5 ppm, is characteristic of a ketone carbonyl carbon (C-7). The aromatic carbons are expected to resonate between 127 and 138 ppm. The quaternary carbons (C-1', C-3', and C-4') can be distinguished from the protonated carbons by the absence of a signal in the DEPT-135 spectrum.

The acetal carbon (C-12) is predicted to appear around 102.0 ppm. The carbons of the dioxane ring (C-13, C-14, and C-15) and the aliphatic chain (C-8 to C-11) will resonate in the upfield region. The DEPT-135 spectrum is invaluable in assigning these signals, as it distinguishes between CH2 groups (negative phase) and CH/CH3 groups (positive phase).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate from a volatile solvent.[3][4]

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1690 | Strong | C=O stretch (aromatic ketone) |

| 1580, 1470 | Medium | Aromatic C=C stretch |

| 1150-1050 | Strong | C-O stretch (acetal) |

| 850-750 | Strong | C-Cl stretch |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in the molecule. A strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic ketone.[5][6] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The presence of the aromatic ring is further confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[6]

The strong C-H stretching bands between 2960 and 2850 cm⁻¹ are indicative of the aliphatic portions of the molecule. A series of strong bands in the 1150-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations of the cyclic acetal. The presence of the chlorine atoms on the aromatic ring is supported by strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.[7][8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 344/346/348 | 10 | [M]⁺ |

| 173/175 | 100 | [Cl₂C₆H₃CO]⁺ |

| 143 | 40 | [C₈H₁₅O₂]⁺ (dioxane fragment) |

| 111/113 | 20 | [ClC₆H₄]⁺ |

Interpretation of Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 344, with isotopic peaks at m/z 346 and 348 due to the presence of two chlorine atoms. The relative intensities of these isotopic peaks will be in a characteristic 9:6:1 ratio.

The most prominent fragmentation pathway is predicted to be the alpha-cleavage of the bond between the carbonyl group and the aliphatic chain. This would result in the formation of a highly stable acylium ion at m/z 173 (and its isotopic peak at m/z 175), which is expected to be the base peak in the spectrum.

Another significant fragmentation would involve the cleavage of the bond between the aliphatic chain and the dioxane ring, leading to a fragment at m/z 143. Further fragmentation of the aromatic portion could lead to the loss of CO, giving a dichlorophenyl cation at m/z 145/147, or the loss of a chlorine atom.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust and self-validating framework for the structural elucidation of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Each spectroscopic technique offers complementary information, and together they allow for an unambiguous confirmation of the molecular structure. The protocols and interpretive strategies detailed in this guide serve as a valuable resource for scientists engaged in the characterization of complex organic molecules.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Introduction: The Analytical Challenge of Dichlorinated Valerophenones

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of Dichlorinated Valerophenone Derivatives

Dichlorinated valerophenone derivatives represent a class of compounds significant in various fields, from chemical synthesis intermediates to forensic analysis of designer drugs, where they are often encountered as synthetic cathinone analogues.[1][2] The precise structural characterization of these molecules is paramount, yet it presents a considerable analytical challenge. The primary difficulty lies in the unambiguous identification of positional isomers, where the two chlorine atoms can be located at various positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, 3,4-, etc.). These subtle structural differences can lead to significant variations in chemical and biological properties.

This guide provides a comprehensive technical overview of the two most powerful analytical techniques for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles, experimental protocols, and data interpretation strategies required to distinguish between dichlorinated valerophenone isomers, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output.

Part 1: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule, making it indispensable for differentiating positional isomers. The key lies in understanding how the electronic environment of each nucleus, influenced by the carbonyl group and the two electronegative chlorine atoms, affects its resonance frequency (chemical shift) and its interactions with neighboring nuclei (spin-spin coupling).

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton framework. For dichlorinated valerophenones, we analyze the aromatic and aliphatic regions separately.

-

Aliphatic Region (δ 0.9 – 3.0 ppm): The valeroyl chain gives rise to predictable signals.

-

Terminal Methyl (CH₃): A triplet around δ 0.9-1.0 ppm.

-

Methylene Groups (CH₂): Two methylene groups will appear as complex multiplets (typically sextets or quintets) in the δ 1.3-1.8 ppm range.

-

α-Methylene (CH₂-CO): This group is deshielded by the adjacent carbonyl and appears as a triplet further downfield, typically around δ 2.9-3.0 ppm.

-

-

Aromatic Region (δ 7.0 – 8.0 ppm): This region is the most informative for isomer differentiation. The number of signals, their chemical shifts, and their coupling patterns are dictated by the substitution pattern on the phenyl ring. The electron-withdrawing nature of both the carbonyl group and the chlorine atoms shifts the aromatic protons downfield compared to benzene (δ 7.27 ppm).[3][4]

-

Symmetry is Key: The symmetry of the dichlorination pattern determines the number of unique proton signals. For instance, a 2,5-dichlorinated ring is less symmetrical and will show more complex splitting than a 3,4-dichlorinated ring.[5]

-

Predicting Patterns: For example, a 3,4-dichlorovalerophenone would exhibit an ABX spin system, while a 2,4-dichlorovalerophenone would show a more distinct set of three aromatic protons, often a doublet, a doublet of doublets, and another doublet.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, revealing the number of unique carbon environments.

-

Aliphatic Carbons (δ 14 – 40 ppm): The five carbons of the valeroyl chain are readily assigned.

-

Aromatic Carbons (δ 125 – 140 ppm): The substitution pattern directly impacts the chemical shifts. The carbons directly attached to chlorine (ipso-carbons) are significantly shifted. The number of signals is again a direct reflection of molecular symmetry. A highly symmetric isomer like 2,5-dichlorovalerophenone will have fewer aromatic carbon signals than a less symmetric one.[5]

-

Carbonyl Carbon (C=O) (δ ~198 – 202 ppm): The chemical shift of the carbonyl carbon is also subtly influenced by the electronic effects of the ring substituents.

Advanced NMR Techniques: Definitive Structural Assignment

For unambiguous assignment, especially in cases of overlapping signals, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the aliphatic chain and within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the aliphatic chain to the correct position on the aromatic ring via the carbonyl group.[6]

Data Summary: Predicted NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges. Precise values depend on the specific isomer and the solvent used.[7][8]

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Terminal -CH₃ | 0.9 – 1.0 (t) | ~14 | Triplet due to adjacent CH₂. |

| Internal -CH₂- | 1.3 – 1.8 (m) | ~22, ~27 | Complex multiplets. |

| α-CH₂-CO | 2.9 – 3.1 (t) | ~38 | Deshielded by carbonyl group. |

| Aromatic C-H | 7.2 – 8.0 (m) | 127 – 135 | Pattern is highly diagnostic of isomer. |

| Aromatic C-Cl | N/A | 130 – 140 | ipso-Carbon, no attached proton. |

| Aromatic C-CO | N/A | 135 – 142 | Quaternary carbon. |

| Carbonyl C=O | N/A | 198 – 202 | Characteristic ketone chemical shift. |

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Dichlorinated valerophenone sample (5-10 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[7]

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Solubilization: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for non-polar to moderately polar compounds.

-

Transfer: Vortex the vial until the sample is completely dissolved. Carefully transfer the solution into a 5 mm NMR tube using a pipette.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition of ¹H Spectrum:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Load standard carbon acquisition parameters (proton-decoupled).

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]

Part 2: Characterization by Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight and structural details derived from the molecule's fragmentation pattern upon ionization.[9][10] For volatile compounds like valerophenone derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and powerful technique.[1][11]

The Molecular Ion (M⁺˙): A Diagnostic Isotopic Signature

The first key feature in the EI mass spectrum is the molecular ion peak (M⁺˙). For dichlorinated compounds, this is not a single peak but a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: A compound with two chlorine atoms will exhibit a characteristic M⁺˙ peak, an (M+2)⁺˙ peak, and an (M+4)⁺˙ peak.

-

Intensity Ratio: The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.[12]

Key Fragmentation Pathways

Under the high energy of Electron Ionization (70 eV), the molecular ion is unstable and breaks apart into smaller, characteristic fragment ions.[9][13] The primary fragmentation pathways for a dichlorinated valerophenone are predictable and highly informative.

-

α-Cleavage (Acylium Ion Formation): This is often the most dominant fragmentation pathway for ketones.[14][15] The bond between the carbonyl carbon and the alkyl chain breaks, leading to the loss of a butyl radical (•C₄H₉). This forms a highly stable, resonance-stabilized dichlorobenzoyl cation. This fragment is often the base peak (the most intense peak) in the spectrum. The m/z of this ion is directly indicative of the dichlorinated phenyl moiety.

-

McLafferty Rearrangement: This is another characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene (in this case, but-1-ene). This produces a radical cation corresponding to a dichlorinated acetophenone.

-

Other Fragmentations:

-

Loss of Chlorine: Fragmentation can involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments.

-

Alkyl Chain Fragmentation: The butyl chain itself can fragment, leading to smaller alkyl cations (e.g., C₃H₇⁺, C₂H₅⁺), though these are less specific.

-

The following diagram illustrates these primary fragmentation routes.

Sources

- 1. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. thiele.ruc.dk [thiele.ruc.dk]

An In-depth Technical Guide to the Solubility and Stability of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and data from analogous structures to forecast its physicochemical behavior. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility profile and for the rigorous assessment of its stability under forced degradation conditions. The methodologies are designed to be self-validating and are grounded in authoritative regulatory guidelines, providing a robust framework for preclinical and developmental studies.

Introduction and Molecular Profile

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a complex organic molecule featuring several key functional groups that dictate its chemical behavior. Understanding its structure is paramount to predicting its solubility and stability.

Molecular Structure:

Caption: Chemical structure of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

Key Structural Features:

-

Dichlorinated Phenyl Ring: A nonpolar, hydrophobic aromatic system with two electron-withdrawing chlorine atoms. This moiety significantly contributes to the molecule's lipophilicity.

-

Valerophenone Core: An alkyl-aryl ketone structure. The five-carbon chain (valeryl group) adds to the lipophilic character, while the ketone's carbonyl group (C=O) provides a site for hydrogen bonding, contributing a degree of polarity.[1][2]

-

1,3-Dioxane Ring: A cyclic acetal. Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[3][4][5] The two ether oxygens within this ring can act as hydrogen bond acceptors.

Physicochemical Properties (Predicted and Known):

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 898757-06-7 | PubChem[6] |

| Molecular Formula | C₁₇H₂₂Cl₂O₃ | PubChem[6] |

| Molecular Weight | 345.26 g/mol | PubChem[6] |

| Calculated LogP | 4.7 | PubChem[6] |

| Predicted Water Solubility | Very Low / Insoluble | Based on high LogP and large nonpolar surface area. Valerophenone itself is insoluble in water.[1][7] |

| Predicted Organic Solvent Solubility | Soluble in nonpolar and polar aprotic solvents | The large hydrocarbon structure suggests solubility in solvents like hexanes, toluene, ethers, and chlorinated solvents. The ketone and dioxane moieties suggest solubility in moderately polar solvents like acetone and ethyl acetate.[2][8][9] |

Predicted Solubility Profile and Rationale

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] The molecular structure of the target compound, with its dominant lipophilic regions (dichlorophenyl ring, pentyl chain, dimethyl groups) and localized polar functionalities (ketone, dioxane oxygens), suggests a strong affinity for organic solvents over aqueous media.

-

Aqueous Solubility: With a calculated LogP of 4.7, the compound is highly lipophilic and is predicted to be practically insoluble in water. For a molecule to dissolve in water, the energy gained from water-solute interactions must overcome both the solute-solute lattice energy and the energy required to disrupt water's hydrogen-bonding network. The large nonpolar surface of this molecule prevents effective hydration.

-

Organic Solubility: The compound is expected to be freely soluble in a range of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The extensive hydrocarbon skeleton will interact favorably via van der Waals forces with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar ketone and ether functionalities will facilitate dissolution in these solvents through dipole-dipole interactions. Valerophenone, a structural analog, is known to be soluble in acetone and ether.[11]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be moderate. While the ketone and dioxane oxygens can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donor groups and its large size may limit miscibility with lower-chain alcohols.

-

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol describes a robust equilibrium solubility method.

Causality of Experimental Choices: The equilibrium method is chosen because it ensures that the solution has reached its saturation point, providing a true measure of solubility at a given temperature. Agitation is necessary to overcome kinetic barriers to dissolution, and a sufficient equilibration time (24-48 hours) is critical for reproducible results.[7] Spectroscopic analysis (UV-Vis) is a highly sensitive and common method for quantification, provided the compound has a suitable chromophore, which the phenyl-ketone system does.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in the selected solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration and perform a linear regression to establish the calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a known volume (e.g., 2 mL) of the test solvent in a sealed glass vial.

-

Place the vial in an orbital shaker or tumbling rotator within a temperature-controlled chamber (e.g., 25°C).

-

Agitate the sample for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours for the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Dilute the aliquot precisely with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the test solvent. Report the results in units such as mg/mL or mol/L.

-

Predicted Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute, and potential degradation pathways must be understood. This is typically investigated through forced degradation or stress testing.[12][13][14]

Predicted Stability:

-

Hydrolytic Stability: The most likely point of hydrolytic instability is the 1,3-dioxane (acetal) group .

-

Acidic Conditions: Acetals are known to be labile to acid. The mechanism involves protonation of one of the dioxane oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[3][5] This would ultimately cleave the dioxane ring, yielding the corresponding aldehyde and 1,3-diol.

-

Neutral and Basic Conditions: The acetal linkage is generally stable under neutral and basic conditions, as there is no viable mechanistic pathway for hydroxide-catalyzed cleavage.[4][15] The rest of the molecule is also expected to be stable.

-

-

Oxidative Stability: The molecule does not contain functional groups that are exceptionally prone to oxidation, such as phenols or sulfides. However, the benzylic position adjacent to the ketone could be a potential site of minor oxidative degradation under aggressive conditions (e.g., strong oxidizing agents).

-

Thermal Stability: The compound is predicted to be relatively stable to heat in the solid state, given its high molecular weight and lack of thermally labile groups. Degradation would likely only occur at temperatures approaching its decomposition point.

-

Photostability: Aromatic ketones, such as the valerophenone core, are known to be photosensitive.[1][2] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then undergo characteristic photochemical reactions like the Norrish Type I or Type II cleavage.[16] This could lead to the formation of various radical-derived impurities.

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential for identifying likely degradation products, establishing degradation pathways, and developing a stability-indicating analytical method.[13][17] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can resolve the parent compound from its degradants.[12][14]

Causality of Experimental Choices: The conditions outlined below (acid, base, oxidation, heat, light) are stipulated by regulatory bodies like the ICH to cover the most common degradation pathways encountered during a product's lifecycle.[12][13] A stability-indicating HPLC method is the cornerstone of this analysis, as it must be able to separate, detect, and quantify the parent drug and all significant degradation products without interference.[18][19][20]

Caption: Workflow for a comprehensive Forced Degradation Study.

Step-by-Step Methodology:

-

Methodology Preparation:

-

Develop a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water/buffer is a common starting point. The detector should be a photodiode array (PDA) to assess peak purity, coupled with a mass spectrometer (MS) to aid in the identification of degradation products.

-

Prepare solutions of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl. Store at 60°C and collect samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH. Store at 60°C and sample at the same time points.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂. Store at room temperature, protected from light, and sample at intervals.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that complies with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[21][22] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[23][24]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times (RRT) and peak areas of all degradation products.

-

Use PDA to check for peak purity of the parent compound peak at each time point.

-

Use MS data to propose structures for the major degradation products.

-

Conclusion

3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is predicted to be a lipophilic compound with low aqueous solubility but good solubility in a wide range of organic solvents. Its primary stability liability is the acid-catalyzed hydrolysis of its 1,3-dioxane ring, with potential for photolytic degradation due to its aromatic ketone core. The comprehensive experimental protocols detailed in this guide provide a robust framework for empirically determining these critical physicochemical properties. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the scientific integrity of future research involving this compound.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Valerophenone – Premium-Grade Ketone. Retrieved from [Link]

- University Experiment Guide. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

NIH National Library of Medicine. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Retrieved from [Link]...

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

- Laboratory Manual. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ACS Publications. (1979). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society. Retrieved from [Link]

- Cengage Learning Supplement. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry.

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Valerophenone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

- Thieme Chemistry. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

-

Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

PubMed. (n.d.). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Retrieved from [Link]

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation.

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

-

RSC Publishing. (n.d.). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

Sources

- 1. Valerophenone CAS#: 1009-14-9 [m.chemicalbook.com]

- 2. Valerophenone - Wikipedia [en.wikipedia.org]

- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. onyxipca.com [onyxipca.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Predicting Solubility | Rowan [rowansci.com]

- 10. chem.ws [chem.ws]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 16. Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. irjpms.com [irjpms.com]

- 20. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. q1scientific.com [q1scientific.com]

- 24. 3 Important Photostability Testing Factors [sampled.com]

An In-depth Technical Guide to the Potential Biological Activity of Chlorinated Valerophenone Compounds

Introduction

Chlorinated valerophenone compounds represent a class of molecules with largely unexplored biological potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the prospective biological activities of these compounds. While direct research on chlorinated valerophenones is limited, by examining the activities of their structural components—chlorinated aromatic rings and the valerophenone backbone—we can hypothesize potential mechanisms of action and design robust experimental workflows for their evaluation.